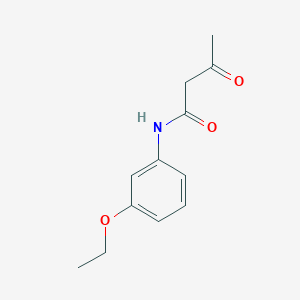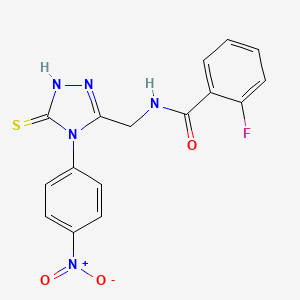![molecular formula C14H25NOS B2995877 3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one CAS No. 1704532-07-9](/img/structure/B2995877.png)
3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)butan-1-one is a complex organic compound with a unique structure that falls within the category of bicyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one can be approached through several synthetic routes. One common method involves the reaction of a suitable azabicyclo[3.2.1]octane derivative with a 3,3-dimethylbutanone moiety under specific reaction conditions. Catalysts such as palladium on carbon and reducing agents like hydrogen gas are often employed in these reactions to facilitate the formation of the desired compound. Reaction temperatures typically range between 60°C and 100°C, with reaction times varying from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic strategies but scaled up for higher yield and efficiency. Techniques such as continuous flow chemistry and the use of large-scale reactors ensure the consistent production of high-purity this compound. Rigorous quality control measures, including chromatography and spectroscopy, are employed to verify the compound's purity and structure.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various chemical reactions, including:
Reduction: : Hydrogenation reactions using catalysts like palladium or platinum can reduce the carbonyl group to an alcohol.
Substitution: : Nucleophilic substitution reactions can be performed on the azabicyclo[3.2.1]octane moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium at room temperature.
Reduction: : Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: : Nucleophiles such as alkyl halides or amines under reflux conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones from the methylthio group.
Reduction: : Corresponding alcohol from the reduction of the carbonyl group.
Substitution: : Various substituted azabicyclo[3.2.1]octane derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[32
Chemistry: : Utilized as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential in targeting specific receptors or enzymes within the human body.
Industry: : Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets within a biological system. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The unique structure of the azabicyclo[3.2.1]octane moiety plays a crucial role in its binding affinity and specificity. Molecular pathways involved include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-1-((1R,5S)-3-(hydroxy)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one
3,3-dimethyl-1-((1R,5S)-3-(ethylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one
3,3-dimethyl-1-((1R,5S)-3-(methoxy)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one
Uniqueness
Compared to similar compounds, 3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one exhibits unique chemical properties due to the presence of the methylthio group. This group imparts distinct reactivity, particularly in oxidation reactions, and may enhance the compound's binding affinity in biological systems, distinguishing it from its analogs.
That about covers it! Any other compounds you're curious about?
Properties
IUPAC Name |
3,3-dimethyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS/c1-14(2,3)9-13(16)15-10-5-6-11(15)8-12(7-10)17-4/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRYNOPFLGPFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2CCC1CC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)
![2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2995802.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)


![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2995815.png)
![2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2995816.png)
![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)
